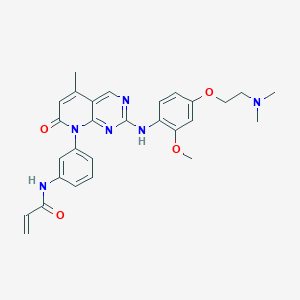

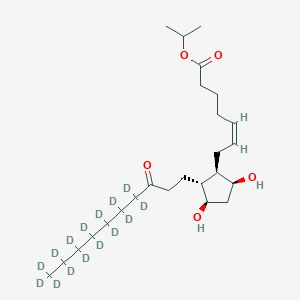

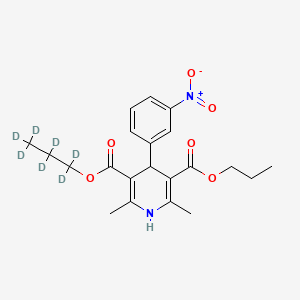

Nitrendipine dipropyl ester-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nitrendipine dipropyl ester-d7 is a deuterated derivative of nitrendipine, a dihydropyridine calcium channel blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to the slight difference in mass.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of nitrendipine dipropyl ester-d7 involves several steps. One common method includes the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate. The reaction is carried out at a temperature of 70-75°C. Concentrated hydrochloric acid is then added to the reaction mixture, and the reaction continues at the same temperature. After completion, the mixture is cooled to 15-20°C, followed by solid-liquid separation and recrystallization to obtain nitrendipine .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to reduce the occurrence of ester exchange side reactions and improve the purity and yield of the product. Strict control of material addition and reaction conditions is essential to achieve high-purity nitrendipine .

Analyse Des Réactions Chimiques

Types of Reactions

Nitrendipine dipropyl ester-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine analogues.

Reduction: Reduction of the nitro group can produce nitroso pyridine analogues.

Photodegradation: Nitrendipine is known to undergo photodegradation, forming several photoproducts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Photodegradation: Ultraviolet light is used to induce photodegradation.

Major Products Formed

Oxidation: Pyridine analogues.

Reduction: Nitroso pyridine analogues.

Photodegradation: Various photoproducts, including pyridine and nitroso pyridine analogues.

Applications De Recherche Scientifique

Nitrendipine dipropyl ester-d7 is used in various scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of nitrendipine.

Metabolism Studies: Tracing the metabolic pathways of nitrendipine in biological systems.

Drug Development: Evaluating the efficacy and safety of nitrendipine derivatives.

Analytical Chemistry: Developing and validating analytical methods for detecting nitrendipine and its metabolites

Mécanisme D'action

Nitrendipine dipropyl ester-d7, like nitrendipine, inhibits the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of myocardial smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.

Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.

Uniqueness

Nitrendipine dipropyl ester-d7 is unique due to the presence of deuterium atoms, which makes it useful for tracing and studying the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms provide a slight difference in mass, allowing for more precise tracking in biological systems .

Propriétés

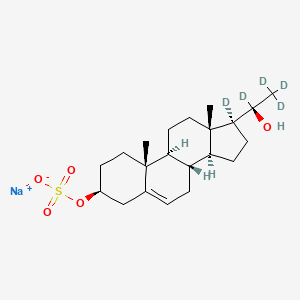

Formule moléculaire |

C21H26N2O6 |

|---|---|

Poids moléculaire |

409.5 g/mol |

Nom IUPAC |

5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3/i1D3,5D2,10D2 |

Clé InChI |

CFFRNSYMIJOXTR-VVYOKIKRSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |

SMILES canonique |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)